molecular formula C12H10FNO B12416261 Fluorofenidone-d3

Fluorofenidone-d3

Cat. No.: B12416261
M. Wt: 206.23 g/mol
InChI Key: JDZYVVUJIQYGRX-BKWFQMGFSA-N
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Description

Fluorofenidone-d3 is a deuterium-labeled analogue of Fluorofenidone, a novel pyridone agent. This compound is primarily used in scientific research due to its antifibrotic properties and its ability to attenuate the progression of renal interstitial fibrosis. This compound is particularly notable for its lower toxicity and longer half-life compared to its non-deuterated counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluorofenidone-d3 involves the incorporation of deuterium into the Fluorofenidone molecule. This process typically includes the use of stable heavy isotopes of hydrogen, carbon, and other elements. Deuteration is achieved through specific chemical reactions that replace hydrogen atoms with deuterium atoms. The exact synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. The production methods are designed to maintain high purity and yield, which are critical for research applications .

Chemical Reactions Analysis

Types of Reactions

Fluorofenidone-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols .

Scientific Research Applications

Fluorofenidone-d3 has a wide range of scientific research applications:

Mechanism of Action

Fluorofenidone-d3 exerts its effects by inhibiting NADPH oxidase and reducing extracellular matrix deposition. This action is mediated through the PI3K/Akt signaling pathway. The compound also affects the NF-κB pathway, which plays a crucial role in inflammation and fibrosis. By modulating these pathways, this compound helps in reducing fibrosis and inflammation in various tissues .

Comparison with Similar Compounds

Fluorofenidone-d3 is compared with other antifibrotic agents such as pirfenidone and mefunidone:

This compound stands out due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .

Properties

Molecular Formula

C12H10FNO

Molecular Weight

206.23 g/mol

IUPAC Name

5-methyl-1-(2,4,6-trideuterio-3-fluorophenyl)pyridin-2-one

InChI

InChI=1S/C12H10FNO/c1-9-5-6-12(15)14(8-9)11-4-2-3-10(13)7-11/h2-8H,1H3/i3D,4D,7D

InChI Key

JDZYVVUJIQYGRX-BKWFQMGFSA-N

Isomeric SMILES

[2H]C1=CC(=C(C(=C1N2C=C(C=CC2=O)C)[2H])F)[2H]

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC(=CC=C2)F

Origin of Product

United States

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